molecular structure and properties of 4-Chloro-thiamethoxam
molecular structure and properties of 4-Chloro-thiamethoxam
An In-depth Technical Guide to the Molecular Structure and Properties of Thiamethoxam
Foreword
The landscape of crop protection is in a constant state of evolution, driven by the dual needs of ensuring global food security and safeguarding environmental health. Within this dynamic field, the neonicotinoid class of insecticides has been both a cornerstone of modern agriculture and a subject of intense scientific scrutiny. This guide is dedicated to a comprehensive examination of a prominent second-generation neonicotinoid, thiamethoxam. Often referred to by its structural feature—a chlorinated thiazole ring—our focus is to provide a deep, technically-grounded understanding of this molecule. This document moves beyond a simple recitation of facts, aiming instead to elucidate the causal relationships between thiamethoxam's molecular structure and its biological and environmental interactions. It is designed for the discerning researcher, the inquisitive scientist, and the drug development professional who requires a nuanced and authoritative resource.
Molecular Identity and Physicochemical Characteristics
Thiamethoxam is a synthetic insecticide belonging to the neonicotinoid family. Its structure is characterized by a chlorothiazolyl moiety linked to a tetrahydro-1,3,5-oxadiazine ring with a nitroimino group. This specific arrangement of atoms dictates its physical and chemical behavior, which in turn governs its efficacy as a systemic insecticide and its environmental footprint.
The IUPAC name for thiamethoxam is {3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-ylidene}nitramide.[1] It is crucial to note that while the molecule contains a chlorine atom, the term "4-Chloro-thiamethoxam" is not standard nomenclature. This guide focuses on the well-documented thiamethoxam molecule (CAS No. 153719-23-4).[1][2]
Table 1: Physicochemical Properties of Thiamethoxam
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀ClN₅O₃S | [1][2][3] |
| Molar Mass | 291.71 g·mol⁻¹ | [1][4] |
| Appearance | Crystalline powder | [3] |
| Melting Point | 139.1 °C (282.4 °F) | [1] |
| Water Solubility | 4.1 g/L | [1] |
| Density | 1.57 g/cm³ | [1] |
| Octanol-Water Partition Coefficient (log P) | -0.13 | [1] |
These properties, particularly its relatively high water solubility and low log P value, are fundamental to its systemic action in plants. Following application, it is readily absorbed by roots or leaves and transported throughout the plant's vascular system, offering protection against a wide array of insect pests.[1]
Core Mechanism of Action: Targeting the Insect Nervous System
The insecticidal activity of thiamethoxam is rooted in its highly specific interaction with the insect central nervous system (CNS).[5] It functions as a potent agonist of nicotinic acetylcholine receptors (nAChRs), which are critical for neurotransmission.[3][5][6][7]
The toxicological cascade can be summarized as follows:
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Binding to nAChRs: Thiamethoxam binds to the nAChR protein complex in the postsynaptic membrane of insect neurons.[4][8] This binding is essentially irreversible because the acetylcholinesterase enzyme, which normally breaks down the natural neurotransmitter acetylcholine, cannot hydrolyze thiamethoxam.[5]
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Receptor Overstimulation: The persistent binding locks the ion channel in an open state, leading to an uncontrolled influx of cations.[5]
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Nervous System Disruption: This constant stimulation leads to a state of hyperexcitation, disrupting the normal flow of nerve impulses.
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Paralysis and Death: The overstimulation ultimately results in the paralysis and death of the insect.[1][5][8][9]
The selective toxicity of thiamethoxam towards insects, as opposed to mammals, is attributed to a higher binding affinity for insect nAChRs compared to their mammalian counterparts.[1][5] Furthermore, the uncharged nature of the thiamethoxam molecule allows it to more readily penetrate the insect blood-brain barrier, whereas it is largely excluded by the mammalian blood-brain barrier.[5]
Caption: Thiamethoxam's neurotoxic mechanism of action at the insect synapse.
Metabolic Pathways and Pharmacokinetics
Once absorbed, thiamethoxam undergoes metabolic transformation in plants, insects, and mammals. A primary metabolic pathway is the conversion to its metabolite, clothianidin (also known as CGA322704).[6] This process is significant because clothianidin is also a potent neonicotinoid insecticide, contributing to the overall and prolonged insecticidal effect.[6] The main metabolic processes involve hydrolysis of the oxadiazine ring and N-demethylation.[4][6]
In mammals, thiamethoxam is rapidly absorbed and metabolized.[5] Studies in rats show that it is extensively distributed and then quickly eliminated, primarily through urine (approximately 84-95% of the dose within 24 hours).[5] The half-life in rat tissues is short, ranging from 2 to 6 hours.[5]
Experimental Protocol: In Vitro Metabolism using Liver Microsomes
This protocol provides a framework for investigating the metabolic conversion of thiamethoxam to clothianidin.
-
Preparation of Microsomes:
-
Homogenize fresh liver tissue (e.g., from rat, mouse, or human donor) in a cold homogenization buffer (e.g., 0.1 M potassium phosphate, pH 7.4, containing 1.15% KCl).
-
Perform differential centrifugation: first at ~10,000 x g for 20 min at 4°C to pellet cell debris, then centrifuge the supernatant at ~100,000 x g for 60 min at 4°C to pellet the microsomal fraction.
-
Wash the microsomal pellet by resuspension in buffer and recentrifugation. Finally, resuspend the pellet in a known volume of storage buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Metabolic Incubation:
-
Prepare incubation mixtures in microcentrifuge tubes on ice. Each tube should contain: microsomal protein (e.g., 0.5 mg/mL), phosphate buffer, an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and thiamethoxam (at a specified concentration).
-
Initiate the metabolic reaction by transferring the tubes to a shaking water bath set at 37°C.
-
-
Sample Quenching and Extraction:
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 min), stop the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the protein.
-
Vortex the tubes and centrifuge at high speed to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject a portion of the supernatant into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Use a suitable C18 column for chromatographic separation of thiamethoxam and its metabolite, clothianidin.
-
Employ mass spectrometry with multiple reaction monitoring (MRM) for sensitive and specific quantification of both the parent compound and the metabolite.
-
This self-validating system allows for the determination of metabolic rates and the identification of key metabolites, providing crucial data for toxicokinetic modeling and risk assessment.
Caption: Primary metabolic pathways of thiamethoxam.
Environmental Profile and Ecotoxicological Considerations
The environmental fate of thiamethoxam is a subject of significant importance. Due to its systemic nature and application methods (e.g., seed treatment, soil drench), it can persist in soil and be taken up by subsequent crops.[6][10] Its half-life in soil can be lengthy, with reported values ranging from 45 to over 100 days under certain conditions.[6]
The ecotoxicological profile of thiamethoxam reveals varied sensitivity among different organisms. While it is reported to be non-toxic to fish and daphnia at typical environmental concentrations, it is highly toxic to certain non-target insects, most notably bees.[1] Sublethal doses have been shown to impair foraging behavior in honeybees.[1]
Table 2: Ecotoxicity Profile of Thiamethoxam
| Organism Group | Toxicity Level | Key Findings | Source |
| Birds | Mildly Toxic | Effects observed at higher doses. | [1] |
| Fish & Aquatic Invertebrates (Daphnia) | Non-toxic | Low toxicity at environmentally relevant concentrations. | [1] |
| Aquatic Insects (Midges) | Highly Toxic | Sensitive to low concentrations in water. | [1] |
| Bees | Acutely Toxic | High toxicity via both contact and oral exposure. | [1] |
| Earthworms & Algae | Non-toxic / Insensitive | Low impact on these soil and aquatic organisms. | [10] |
Analytical Workflow for Residue Detection
The quantification of thiamethoxam residues in environmental and food matrices is essential for regulatory monitoring and research. The standard methodology involves chromatographic separation coupled with highly sensitive detection.
Workflow: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis
-
Sample Homogenization & Extraction: The sample (e.g., soil, water, plant tissue) is first homogenized. Thiamethoxam is then extracted into an organic solvent, often using an accelerated solvent extraction (ASE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.
-
Cleanup by Solid-Phase Extraction (SPE): The crude extract is passed through an SPE cartridge (e.g., C18 or a specific polymer) to remove interfering matrix components. The analyte is retained on the sorbent while impurities are washed away. Thiamethoxam is then eluted with a small volume of a strong solvent.
-
Concentration & Reconstitution: The eluate is evaporated to near dryness under a gentle stream of nitrogen and then reconstituted in a solvent compatible with the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Quantification: The prepared sample is injected into the LC-MS/MS system. A reverse-phase column separates thiamethoxam from other components. The mass spectrometer, operating in MRM mode, provides highly selective and sensitive detection, allowing for accurate quantification at trace levels.
Caption: Standard analytical workflow for thiamethoxam residue analysis.
Mammalian Safety Profile
In mammals, thiamethoxam is classified as moderately hazardous.[1] Toxicological studies indicate that at high doses, the primary target organs are the liver and kidneys.[7][10] Repeated high-dose exposure in animal studies has been linked to the development of liver tumors in mice.[5][10] Clinical signs of acute, high-level intoxication in mammals can include hypersalivation, diarrhea, muscular weakness, and ataxia.[4][10] However, the compound exhibits very low dermal absorption in both rats and humans, and it is not considered a skin or eye irritant.[6]
Conclusion
Thiamethoxam is a potent, systemic insecticide whose efficacy is directly linked to its unique molecular structure and resulting physicochemical properties. Its mode of action as an irreversible agonist of insect nAChRs provides a clear example of targeted neurotoxicity. While highly effective for crop protection, its environmental persistence and high toxicity to non-target pollinators necessitate careful stewardship and risk management. The continued study of its metabolic pathways, environmental fate, and sublethal effects is essential for a holistic understanding of its role in integrated pest management and for guiding the development of next-generation insecticides with improved safety profiles.
References
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AERU, University of Hertfordshire. (n.d.). Thiamethoxam (Ref: CGA 293343). Retrieved from [Link]
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Wikipedia. (n.d.). Thiamethoxam. Retrieved from [Link]
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Exploring Chemistry. (2024, May 7). Exploring Thiamethoxam: Uses, Mode of Action, and Environmental Considerations. Retrieved from [Link]
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International Scientific Organization. (n.d.). An Overview of Thiamethoxam Toxicity. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Thiamethoxam. PubChem. Retrieved from [Link]
- Qamar, M. F., et al. (2023). Thiamethoxam Toxicity: A Review in One-Health Perspective. Kafkas Universitesi Veteriner Fakultesi Dergisi. DOI: 10.9775/kvfd.2023.30161.
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ResearchGate. (2023, September 14). Thiamethoxam Toxicity: A Review in One-Health Perspective. Retrieved from [Link]
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United States Environmental Protection Agency. (n.d.). Thiamethoxam Human Health Risk Assessment. Retrieved from [Link]
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BR Agrotech Limited. (n.d.). MATERIAL SAFETY DATA SHEET THIAMETHOXAM 25% WG. Retrieved from [Link]
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